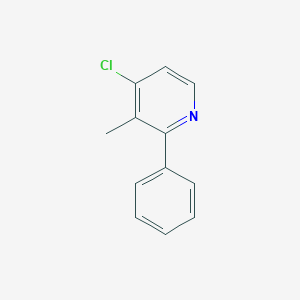
4-Chloro-3-methyl-2-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methyl-2-phenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This specific compound features a chlorine atom at the fourth position, a methyl group at the third position, and a phenyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methylpyridine with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-2-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the phenyl ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol, and catalysts such as palladium.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced phenyl derivatives.
Scientific Research Applications
4-Chloro-3-methyl-2-phenylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-2-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylpyridine
- 3-Chloro-2-phenylpyridine
- 4-Methyl-2-phenylpyridine
Uniqueness
4-Chloro-3-methyl-2-phenylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10ClN |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-11(13)7-8-14-12(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
XNQBJYZIWXOEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


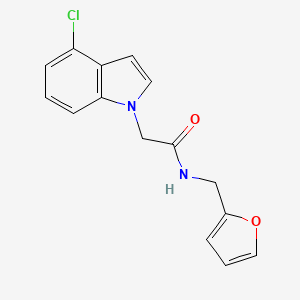
![Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate](/img/structure/B14134354.png)
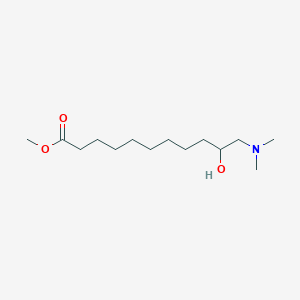
![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
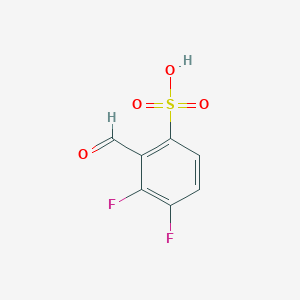
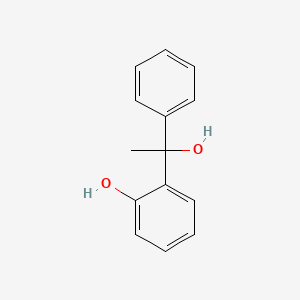

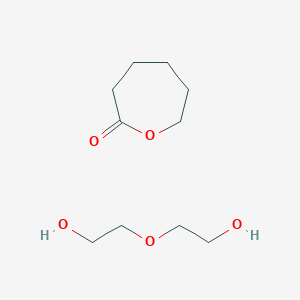

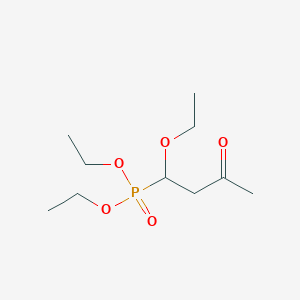
![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)
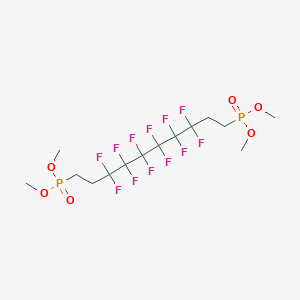
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)
